N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic ring system, and a phenylbutanamide group.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been found to exhibit a wide range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if it acts as a CDK inhibitor, it could affect cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: 2-aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control of reaction conditions and efficient heat transfer. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with the imidazo[1,2-a]pyridine moiety.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide group, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridines.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANOAUTHIFDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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